TA-7552

Vue d'ensemble

Description

TA 7552 is a hypocholesterolemic agent.

Applications De Recherche Scientifique

Inhibiteur du cholestérol

TA-7552 est connu pour être un inhibiteur du cholestérol . Il cible le cholestérol et est utilisé dans les domaines thérapeutiques de l'endocrinologie et des maladies métaboliques .

Traitement de l'hypercholestérolémie

This compound a été utilisé dans le traitement de l'hypercholestérolémie . L'hypercholestérolémie est une affection caractérisée par des taux très élevés de cholestérol dans le sang, ce qui peut augmenter le risque de maladie coronarienne.

Amélioration de la biodisponibilité orale

La recherche a montré que la biodisponibilité de this compound peut être améliorée par la micronisation dans un mélange broyé conjointement avec du D-mannitol . Ce procédé réduit la taille des particules du médicament, ce qui conduit à une absorption et une efficacité accrues .

Agent hypocholestérolémiant

This compound agit comme un agent hypocholestérolémiant . Lorsqu'il est incorporé à un régime hypercholestérolémiant à une concentration de 0,2 % et administré pendant 7 jours, il réduit le cholestérol sérique de 72 % et le cholestérol hépatique de 90 % .

Effets sur le métabolisme du cholestérol

Il a été constaté que this compound a des effets significatifs sur le métabolisme du cholestérol . Il peut réduire les taux de cholestérol dans l'organisme, contribuant ainsi à prévenir des affections telles que l'athérosclérose .

Potentiel pour d'autres essais cliniques

This compound est actuellement en phase 2 en attente d'essais cliniques . Cela suggère qu'il existe un potentiel de recherche et de développement supplémentaires dans l'utilisation de ce composé dans le domaine médical .

Mécanisme D'action

Target of Action

TA-7552, also known as 1-(3,4-Dimethoxyphenyl)-2,3-bis(methoxycarbonyl)-4-hydroxy-6,7,8-trimethoxynaphthalene, is primarily targeted towards cholesterol . Cholesterol is a crucial component of cell membranes and is essential for maintaining both membrane structural integrity and fluidity.

Mode of Action

This compound interacts with cholesterol and inhibits its production . The compound’s hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet, corresponding to a daily dose of 10 mg/kg body weight .

Biochemical Pathways

This compound affects the biochemical pathways involved in cholesterol metabolism . It suppresses the rise of hepatic cholesterol in a dose-dependent manner . At the maximal dose, its cholesterol-lowering rate is 90% .

Pharmacokinetics

The bioavailability of this compound is enhanced by co-grinding the compound with D-mannitol . This method reduces the particle size of the drug, leading to increased absorption and, consequently, improved bioavailability . Even co-ground powders with lower amounts of D-mannitol provided relatively high bioavailability in comparison with ground drug powder alone of a similar particle size .

Result of Action

The administration of this compound results in a significant reduction in serum and liver cholesterol levels . Specifically, it lowers serum total cholesterol by 72% while elevating serum HDL cholesterol by 88% .

Action Environment

The action of this compound is influenced by the concentration of the drug in the diet . Its hypocholesterolemic effect is apparent at the lowest concentration (0.01%) of the drug in the diet

Analyse Biochimique

Biochemical Properties

TA-7552 interacts with key biomolecules involved in cholesterol metabolism. It acts as a cholesterol inhibitor, targeting the biochemical reactions that produce cholesterol in the body

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression related to cholesterol metabolism . It also affects cellular metabolism, particularly lipid metabolism, by reducing the production of cholesterol .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules involved in cholesterol synthesis. It inhibits the enzymes responsible for cholesterol production, leading to a decrease in cholesterol levels . Changes in gene expression related to cholesterol metabolism are also observed when cells are treated with this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and does not degrade significantly over time . Long-term effects on cellular function, particularly in relation to cholesterol metabolism, have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces cholesterol levels without causing significant adverse effects . At higher doses, potential toxic effects may occur .

Metabolic Pathways

This compound is involved in the metabolic pathway of cholesterol synthesis. It interacts with enzymes involved in this pathway, leading to a reduction in cholesterol production

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that allows it to effectively inhibit cholesterol synthesis

Subcellular Localization

Preliminary studies suggest that this compound may be localized to specific compartments or organelles within the cell where cholesterol synthesis occurs .

Propriétés

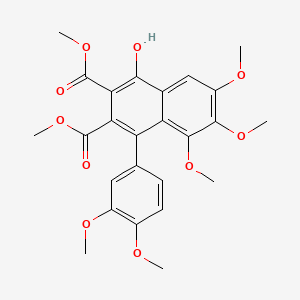

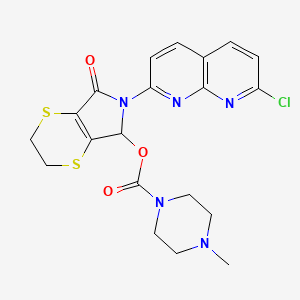

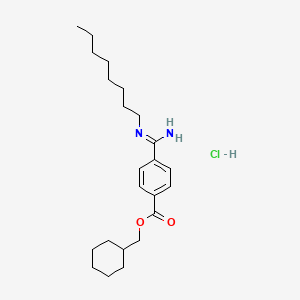

IUPAC Name |

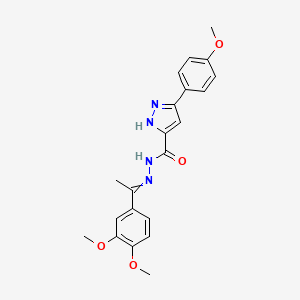

dimethyl 4-(3,4-dimethoxyphenyl)-1-hydroxy-5,6,7-trimethoxynaphthalene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O10/c1-29-14-9-8-12(10-15(14)30-2)17-18-13(11-16(31-3)22(32-4)23(18)33-5)21(26)20(25(28)35-7)19(17)24(27)34-6/h8-11,26H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCYXOLBEPGOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146695 | |

| Record name | TA 7552 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104756-72-1 | |

| Record name | TA 7552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104756721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TA 7552 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethylphosphoryl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate](/img/structure/B1681794.png)

![2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone](/img/structure/B1681808.png)